molecular formula C12H14N2O3S B1386778 (5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid CAS No. 1105190-90-6

(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid

Cat. No. B1386778
CAS RN: 1105190-90-6
M. Wt: 266.32 g/mol
InChI Key: WKBCPRLIIIVMBL-UHFFFAOYSA-N
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Description

“(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid” is a chemical compound with the CAS Number: 1105190-90-6 . It has a molecular weight of 266.32 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2O3S/c15-10(16)5-7-6-18-12-13-9-4-2-1-3-8(9)11(17)14(7)12/h7H,1-6H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 266.32 . The InChI code for this compound is 1S/C12H14N2O3S/c15-10(16)5-7-6-18-12-13-9-4-2-1-3-8(9)11(17)14(7)12/h7H,1-6H2,(H,15,16) , which provides information about its molecular structure.

Scientific Research Applications

Antitumor Activity

The thiazoloquinazolinone scaffold present in this compound is structurally similar to purine bases, which are integral to DNA and RNA. This similarity allows it to bind effectively to biological targets, potentially interfering with the replication of cancer cells. Research indicates that derivatives of thiazoloquinazolinone exhibit significant antitumor activities .

Antibacterial Properties

Compounds with the thiazoloquinazolinone moiety have been shown to possess high antibacterial properties. This is particularly valuable in the development of new antibiotics to combat resistant strains of bacteria .

Anti-inflammatory Applications

The anti-inflammatory properties of thiazoloquinazolinone derivatives make them candidates for the treatment of chronic inflammatory diseases. They can be used to synthesize molecules that modulate inflammatory pathways .

Synthesis of Biologically Active Indole Derivatives

Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology. The compound can be used as an intermediate in the synthesis of indole derivatives, which have applications in treating various disorders .

Antiviral Agents

The structural versatility of thiazoloquinazolinone allows for the creation of derivatives that can act as potent antiviral agents. These compounds can be designed to inhibit the replication of viruses, offering a pathway for new antiviral drug development .

Antidiabetic Drug Development

The reactivity of the active methylene group in thiazoloquinazolinone derivatives makes them suitable for functionalization in antidiabetic drug development. They can be tailored to interact with biological targets involved in glucose metabolism .

Antioxidant Effects

Oxidative stress is implicated in numerous diseases, and antioxidants are crucial in mitigating these effects. Thiazoloquinazolinone derivatives can be explored for their antioxidant properties, contributing to the prevention of oxidative damage .

Antimicrobial and Antifungal Applications

Beyond antibacterial properties, thiazoloquinazolinone derivatives also show promise in antimicrobial and antifungal applications. They can be part of the synthesis of compounds targeting a wide range of pathogenic fungi and microbes .

properties

IUPAC Name

2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-10(16)5-7-6-18-12-13-9-4-2-1-3-8(9)11(17)14(7)12/h7H,1-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBCPRLIIIVMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid
Reactant of Route 2
(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid
Reactant of Route 3
(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid
Reactant of Route 4
(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid
Reactant of Route 6
(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid

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